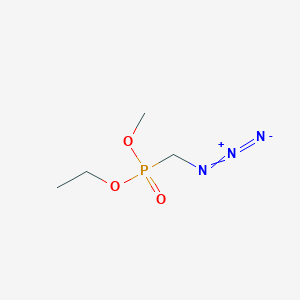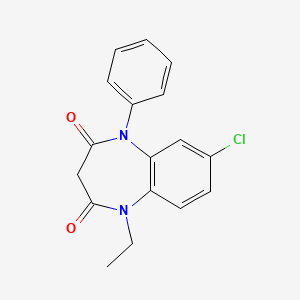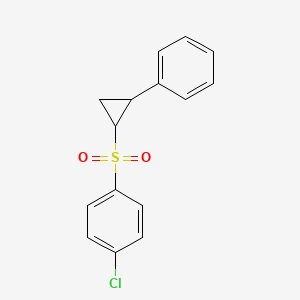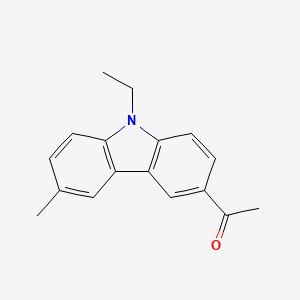![molecular formula C6H9N3O2 B14713674 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- CAS No. 13850-44-7](/img/structure/B14713674.png)
2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- is a heterocyclic organic compound that features a pyrimidinone core with a 2-hydroxyethylamino substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- typically involves the reaction of a pyrimidinone derivative with an appropriate 2-hydroxyethylamine. One common method includes the nucleophilic substitution of a halogenated pyrimidinone with 2-hydroxyethylamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce dihydropyrimidinones.
Scientific Research Applications
2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is utilized in the development of functional materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In medicinal applications, it may interfere with cellular pathways involved in disease progression, such as inhibiting viral replication or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-Aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
4-Hydroxy-2-quinolones: Used in the synthesis of fused ring systems and display different tautomeric forms.
Bendamustine Related Compound E: A derivative with applications in cancer treatment.
Uniqueness: 2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
13850-44-7 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O2/c10-4-3-7-5-1-2-8-6(11)9-5/h1-2,10H,3-4H2,(H2,7,8,9,11) |
InChI Key |
PZFALWYVCMDOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



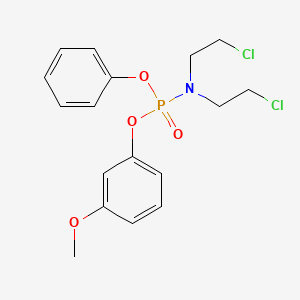

![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)


